1-methylpyridin-4(1H)-imine

Catalog No.
S13906271
CAS No.
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methylpyridin-4(1H)-imine

Product Name

1-methylpyridin-4(1H)-imine

IUPAC Name

1-methylpyridin-4-imine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-8-4-2-6(7)3-5-8/h2-5,7H,1H3

InChI Key

JWTVWQUUKNZIHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N)C=C1

1-Methylpyridin-4(1H)-imine is an organic compound with the chemical formula C₆H₈N₂, characterized by a pyridine ring substituted with a methyl group and an imine functional group. The structure consists of a pyridine nitrogen atom and a double bond between carbon and nitrogen, making it a member of the imine family. This compound is notable for its potential applications in coordination chemistry due to its ability to act as a ligand.

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  • Multicomponent Reactions: Recent advancements have shown that multicomponent reactions involving amines, aldehydes, and other reagents can yield various substituted imines, including 1-methylpyridin-4(1H)-imine .
  • The synthesis of 1-methylpyridin-4(1H)-imine can be achieved through several methods:

    • Condensation Reaction: The most common method involves the condensation of 4-methylpyridin-2-amine with an appropriate aldehyde under acidic or basic conditions to yield the imine.
    • Catalytic Methods: Utilizing catalysts such as palladium can enhance the efficiency of imine formation and subsequent reactions, including hydrolysis

      1-Methylpyridin-4(1H)-imine has several applications in organic synthesis and coordination chemistry:

      • Ligand Formation: It serves as a ligand in transition metal complexes, influencing their reactivity and stability.
      • Pharmaceutical Intermediates: It is utilized in synthesizing biologically active compounds, particularly in drug discovery.
      • Catalysis: The compound can be involved in catalyzed reactions due to its ability to stabilize metal ions.

    Studies on interaction mechanisms involving 1-methylpyridin-4(1H)-imine have revealed its role in facilitating various chemical transformations. For instance, its participation in palladium-catalyzed reactions highlights its potential to influence reaction pathways through coordination with metal centers . Additionally, research into its hydrolysis mechanisms provides insights into how structural features affect reactivity.

    Several compounds share structural similarities with 1-methylpyridin-4(1H)-imine. Here are some notable examples:

    Compound NameStructureUnique Features
    4-MethylpyridineStructureSimple pyridine derivative without imine functionality.
    2-Methylpyridin-4(1H)-imineStructureDifferent position of methyl substitution on pyridine ring.
    Pyridine-2-carbaldehydeStructureContains an aldehyde group instead of an imine.

    Uniqueness: The presence of both a methyl group and an imine functional group distinguishes 1-methylpyridin-4(1H)-imine from other similar compounds. Its ability to form stable complexes with metal ions further enhances its relevance in coordination chemistry compared to simpler pyridine derivatives.

    XLogP3

    -1.1

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    108.068748264 g/mol

    Monoisotopic Mass

    108.068748264 g/mol

    Heavy Atom Count

    8

    Dates

    Modify: 2024-08-10

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